molecular formula C6H11FO2 B13518754 4-Fluoro-2,2-dimethylbutanoic acid

4-Fluoro-2,2-dimethylbutanoic acid

Cat. No.: B13518754
M. Wt: 134.15 g/mol
InChI Key: RFCPBGIHACKTAX-UHFFFAOYSA-N
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Description

4-Fluoro-2,2-dimethylbutanoic acid is a fluorinated carboxylic acid characterized by a fluorine atom at the fourth carbon and two methyl groups at the second carbon of the butanoic acid backbone. Fluorine’s electronegativity and small atomic radius enhance metabolic stability and bioavailability in bioactive molecules, making this compound a candidate for drug development .

Properties

Molecular Formula

C6H11FO2

Molecular Weight

134.15 g/mol

IUPAC Name

4-fluoro-2,2-dimethylbutanoic acid

InChI

InChI=1S/C6H11FO2/c1-6(2,3-4-7)5(8)9/h3-4H2,1-2H3,(H,8,9)

InChI Key

RFCPBGIHACKTAX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCF)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2,2-dimethylbutanoic acid can be achieved through several methods. One common approach involves the fluorination of 2,2-dimethylbutanoic acid. This can be done using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to ensure selective fluorination at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes. These processes typically use continuous flow reactors to maintain precise control over reaction conditions, such as temperature, pressure, and reagent concentration, to achieve high yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2,2-dimethylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

Scientific Research Applications

4-Fluoro-2,2-dimethylbutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-2,2-dimethylbutanoic acid involves its interaction with various molecular targets. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to alterations in metabolic pathways and biological activities. The exact molecular targets and pathways are subject to ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The following compounds share the 2,2-dimethylbutanoic acid framework but differ in substituents at the fourth position, leading to distinct physicochemical and biological properties:

4-Methoxy-2,2-dimethylbutanoic Acid
  • Molecular Formula : C₇H₁₄O₃
  • Key Features : The methoxy group (-OCH₃) is electron-donating, reducing the acidity of the carboxylic acid compared to fluorine-substituted analogs. This compound may exhibit increased lipophilicity, favoring membrane permeability in drug design .
4-Chloro-2,2-dimethylbutanoic Acid
  • Molecular Formula : C₆H₁₁ClO₂
  • Key Features : Chlorine’s electronegativity enhances acidity (lower pKa) relative to the methoxy analog. Chlorinated derivatives are common intermediates in agrochemical synthesis due to their reactivity in substitution reactions .
4-Cyano-2,2-dimethylbutanoic Acid
  • Molecular Formula: C₇H₁₁NO₂
  • Key Features: The cyano group (-CN) is strongly electron-withdrawing, significantly increasing acidity and enabling participation in nucleophilic reactions. Such compounds are valuable in peptide synthesis and enzyme inhibition studies .
4-Amino-2,2-dimethylbutanoic Acid Hydrochloride
  • Molecular Formula: C₆H₁₃NO₂·HCl
  • Key Features: The amino group (-NH₂) introduces basicity, forming water-soluble hydrochloride salts. This derivative is a chiral building block for antibiotics and protease inhibitors .
4-Benzoyl-2,2-dimethylbutanoic Acid
  • Molecular Formula : C₁₃H₁₆O₃

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Properties/Applications Evidence ID
4-Fluoro-2,2-dimethylbutanoic acid C₆H₁₁FO₂ 146.15 -F High acidity, potential bioactivity
4-Methoxy-2,2-dimethylbutanoic acid C₇H₁₄O₃ 158.19 -OCH₃ Lipophilic, drug permeability
4-Chloro-2,2-dimethylbutanoic acid C₆H₁₁ClO₂ 166.60 -Cl Reactive intermediate, agrochemicals
4-Cyano-2,2-dimethylbutanoic acid C₇H₁₁NO₂ 141.17 -CN High acidity, peptide synthesis
4-Amino-2,2-dimethylbutanoic acid HCl C₆H₁₃NO₂·HCl 179.64 -NH₂·HCl Water-soluble, chiral building block
4-Benzoyl-2,2-dimethylbutanoic acid C₁₃H₁₆O₃ 220.27 -C(O)Ph Steric hindrance, synthetic studies

Biological Activity

4-Fluoro-2,2-dimethylbutanoic acid (FDMBA) is a fluorinated organic compound that has garnered interest in various fields, including pharmaceutical chemistry and organic synthesis. This article explores its biological activity, potential applications, and relevant research findings.

Chemical Structure and Properties

FDMBA has the molecular formula C7H13FO2 and a molecular weight of 146.18 g/mol. The presence of a fluorine atom at the 4-position of the carbon chain significantly influences its chemical behavior and biological interactions.

Biological Activity Overview

Research on the biological activity of FDMBA is limited; however, compounds with similar structures often exhibit notable biological properties. Fluorinated compounds are known to enhance metabolic stability and bioavailability, which can be critical in drug development.

Potential Biological Effects

  • Metabolic Stability : Fluorination can increase the metabolic stability of compounds, making them more resistant to enzymatic degradation.
  • Bioavailability : The introduction of fluorine can enhance the absorption and distribution of drugs within biological systems.
  • Pharmacological Activity : While specific studies on FDMBA are sparse, related fluorinated compounds have been shown to possess various pharmacological activities, including anti-inflammatory and analgesic effects.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameStructure FeaturesNotable Biological Activity
4-Fluoro-2-methylbutanoic acidOne fluorine atom; simpler structureModerate anti-inflammatory effects
4,4-Difluoro-2,2-dimethylbutanoic acidTwo fluorine atoms; enhanced stabilityPotential drug candidate with unique reactivity
3,3-Difluoro-2-methylbutanoic acidFluorinated at different positionsPotential use in agrochemicals

Case Studies

  • Fluorinated Compounds in Drug Development : A study highlighted that fluorinated analogs often show improved pharmacokinetic properties compared to their non-fluorinated counterparts. For instance, fluorinated derivatives have been developed for use as inhibitors in various diseases due to their enhanced binding affinity and selectivity for target enzymes.
  • Toxicological Assessments : Although specific toxicity data for FDMBA is limited, compounds with similar structures have been evaluated for their safety profiles. Research indicates that certain fluorinated acids can exhibit irritant properties; thus, caution is advised during handling.

Synthesis and Applications

FDMBA can be synthesized through various organic reactions involving fluorination techniques. Its unique properties make it a candidate for applications in:

  • Pharmaceutical Chemistry : As a building block in drug design.
  • Material Science : In the development of polymers or materials with specific reactivity profiles.

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